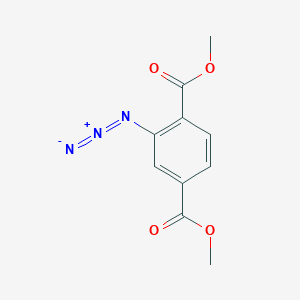

Dimethyl 2-azidobenzene-1,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

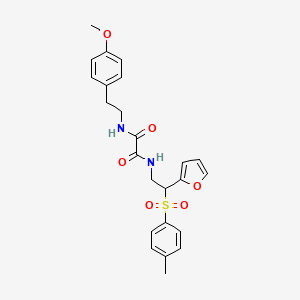

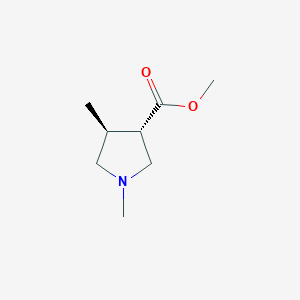

Dimethyl 2-azidobenzene-1,4-dicarboxylate is a chemical compound . It is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene . This compound contains a total of 26 bonds, including 17 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters .

Molecular Structure Analysis

The molecular structure of Dimethyl 2-azidobenzene-1,4-dicarboxylate includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 26 bonds, including 17 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters .科学的研究の応用

Cancer Research Applications

- Analogs of Dimethyldiaminobenzene in Cancer Treatment : Research on analogs of dimethyldiaminobenzene, including compounds structurally related to Dimethyl 2-azidobenzene-1,4-dicarboxylate, has shown effects on spontaneous mammary tumors in mice. These analogs caused some tumors to decrease in size or disappear, although the effect was transient, and the tumor eventually regrew (Woolley, 1953). Further, a different study found that a mixture of related compounds could permanently cure some spontaneous mammary cancers in mice (Woolley & Stewart, 1962).

Coordination Polymer Synthesis

- Hydrothermal Syntheses and Luminescent Properties : Dimethyl 2-azidobenzene-1,4-dicarboxylate-related compounds have been used in hydrothermal syntheses to create interesting coordination polymers with distinct luminescent properties. Such polymers have potential applications in materials science and photoluminescence (Liu et al., 2014).

Organic Synthesis and Chemical Reactions

Organic Synthesis Applications : Research has explored the utility of structurally similar compounds in organic syntheses. For example, dimethyl 1,3-acetonedicarboxylate reacts with alkynals to form aromatic rings through a Michael addition-aldol cyclization sequence (Covarrubias-Zúñiga & Ríos-Barrios, 1997). Similarly, the synthesis of 4-hydroxyquinoline-2,3-dicarboxylates via aza-Michael addition reaction of N-(2-aminobenzoyl)benzotriazoles with dimethyl acetylenedicarboxylate has been reported (Çelik & Yıldız, 2017).

Chemical Reaction Studies : Studies have explored various chemical reactions involving related compounds. For instance, the treatment of N,N-dimethylarylamines with iodosylbenzene/trimethylsilylazide leads to functionalization, offering a new route to unsymmetrical N,N-methylalkylarylamines (Magnus, 1998).

Materials Science

- Luminescent Properties in Materials Science : Compounds related to Dimethyl 2-azidobenzene-1,4-dicarboxylate have been used to create materials with unique luminescent properties. This has potential applications in the development of new materials for use in various technologies (Liu et al., 2014).

作用機序

Target of Action

Dimethyl 2-azidobenzene-1,4-dicarboxylate is a type of azo compound . Azo compounds are ubiquitous motifs very important in many areas of science . They display crucial properties for important applications, mainly for the chemical industry . The primary targets of Dimethyl 2-azidobenzene-1,4-dicarboxylate are aromatic compounds .

Mode of Action

The interaction of Dimethyl 2-azidobenzene-1,4-dicarboxylate with its targets involves the azo coupling reaction, which is the coupling of diazonium salts with activated aromatic compounds . This reaction results in the formation of azo compounds .

Biochemical Pathways

The biochemical pathways affected by Dimethyl 2-azidobenzene-1,4-dicarboxylate involve the synthesis of azo compounds . The downstream effects of these pathways include the efficient cis-trans isomerization in the presence of appropriate radiation .

Result of Action

The molecular and cellular effects of Dimethyl 2-azidobenzene-1,4-dicarboxylate’s action involve the formation of azo compounds . These compounds are excellent candidates to function as molecular switches because of their efficient cis-trans isomerization .

Action Environment

The action, efficacy, and stability of Dimethyl 2-azidobenzene-1,4-dicarboxylate can be influenced by various environmental factors. For instance, the presence of appropriate radiation can trigger the cis-trans isomerization of the azo compounds . .

特性

IUPAC Name |

dimethyl 2-azidobenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-16-9(14)6-3-4-7(10(15)17-2)8(5-6)12-13-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEDBKGAHOFNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-azidobenzene-1,4-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2640255.png)

![2-bromo-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2640259.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2640260.png)

![5-(3-fluoro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2640269.png)